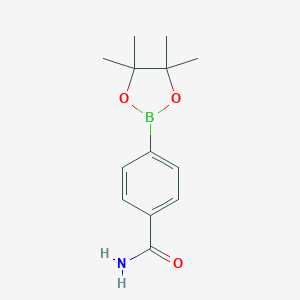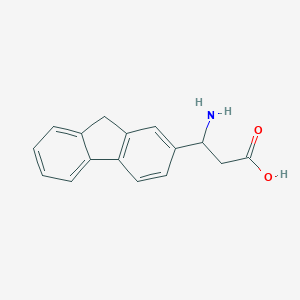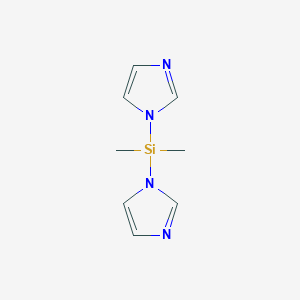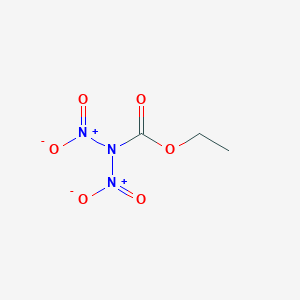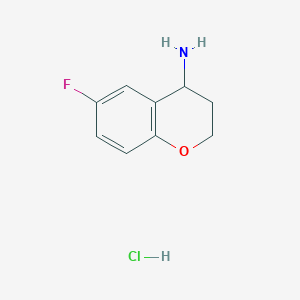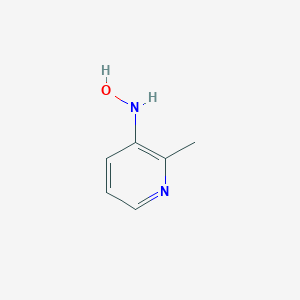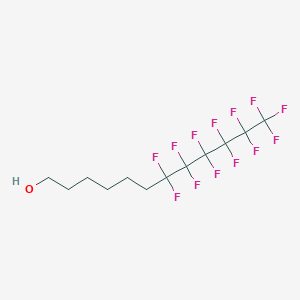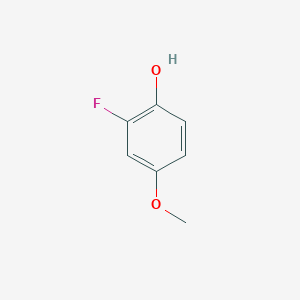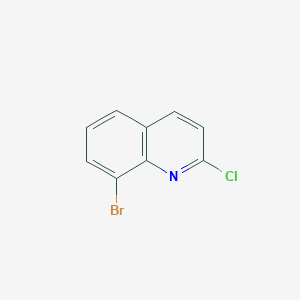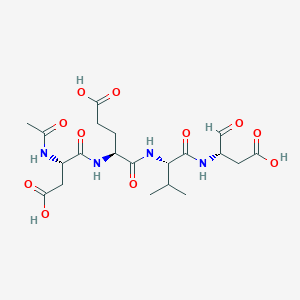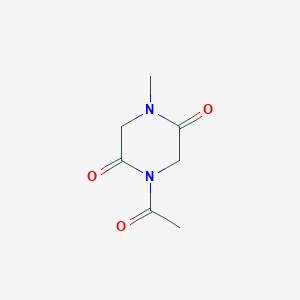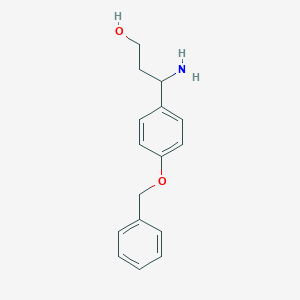![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione, commonly known as CPD, is a heterocyclic organic compound with a cyclic structure. It has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of CPD is not fully understood. However, it has been proposed that CPD exerts its biological activities through the modulation of various signaling pathways. CPD has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPD has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemische Und Physiologische Effekte
CPD has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a key role in inflammation. CPD has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and play a key role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, CPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CPD also has low bioavailability, which can limit its potential applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPD. One potential direction is the development of novel synthetic methods for CPD. Another direction is the investigation of the structure-activity relationship of CPD and its analogs. This could lead to the development of more potent and selective CPD derivatives. Additionally, further studies are needed to elucidate the mechanism of action of CPD and its potential applications in the treatment of various diseases. Finally, the development of new formulations and delivery systems for CPD could improve its bioavailability and potential therapeutic applications.
Conclusion
In conclusion, CPD is a heterocyclic organic compound with a cyclic structure that has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. CPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPD, including the development of novel synthetic methods, investigation of the structure-activity relationship, elucidation of the mechanism of action, and development of new formulations and delivery systems.
Synthesemethoden
CPD can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then reduced to obtain CPD.
Wissenschaftliche Forschungsanwendungen
CPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CPD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
CAS-Nummer |
179686-00-1 |
|---|---|
Produktname |
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
InChI-Schlüssel |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
Kanonische SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
Synonyme |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



